molecular formula C4H12ClNO2 B2919631 3-(Methoxyamino)propan-1-ol hydrochloride CAS No. 2172017-90-0

3-(Methoxyamino)propan-1-ol hydrochloride

Cat. No.: B2919631
CAS No.: 2172017-90-0
M. Wt: 141.6
InChI Key: YIQPBGKWQHUNLI-UHFFFAOYSA-N
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Description

3-(Methoxyamino)propan-1-ol hydrochloride is a chemical compound with the molecular formula C4H11NO2·HCl and a molecular weight of 141.6 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxyamino)propan-1-ol hydrochloride typically involves the reaction of 3-chloropropan-1-ol with methoxyamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxyamino)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce primary or secondary amines .

Scientific Research Applications

3-(Methoxyamino)propan-1-ol hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Methoxyamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The methoxyamino group can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Methoxyamino)propan-1-ol hydrochloride include:

  • 3-Amino-1-propanol
  • 3-Methoxypropylamine
  • 3-Chloropropan-1-ol

Uniqueness

What sets this compound apart from these similar compounds is its unique methoxyamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(methoxyamino)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c1-7-5-3-2-4-6;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQPBGKWQHUNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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